Boc-l-valine thioamide

Catalog No.
S3722654
CAS No.
96929-02-1
M.F
C10H20N2O2S
M. Wt
232.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-l-valine thioamide

CAS Number

96929-02-1

Product Name

Boc-l-valine thioamide

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-methyl-1-sulfanylidenebutan-2-yl]carbamate

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

InChI

InChI=1S/C10H20N2O2S/c1-6(2)7(8(11)15)12-9(13)14-10(3,4)5/h6-7H,1-5H3,(H2,11,15)(H,12,13)/t7-/m0/s1

InChI Key

WOEWANXEYUKZFC-ZETCQYMHSA-N

SMILES

CC(C)C(C(=S)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=S)N)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=S)N)NC(=O)OC(C)(C)C

Boc-l-valine thioamide is a derivative of the amino acid valine, where the carbonyl oxygen in the amide bond is replaced by a sulfur atom, forming a thioamide. This compound is characterized by its Boc (tert-butyloxycarbonyl) protective group, which is commonly used in peptide synthesis to protect the amino group of the amino acid. The molecular formula of Boc-l-valine thioamide is C10H19N1O2S1, and it possesses unique properties that enhance its biological activity compared to its oxoamide counterparts.

Thioamides are recognized as important bioisosteres of amides, offering improved stability and biological properties. The incorporation of a thioamide bond can influence the conformational dynamics of peptides and proteins, potentially enhancing their therapeutic efficacy and resistance to enzymatic degradation

Typical for thioamides. These include:

  • Thioamidation Reactions: The formation of thioamides can occur through reactions involving elemental sulfur or sulfide sources with amines. For instance, nitroalkanes can be converted into thioamides using sodium sulfide and elemental sulfur under mild conditions, yielding high reaction yields while retaining stereochemical integrity .
  • Coupling Reactions: Thioamides can be introduced into peptide chains via solid-phase peptide synthesis (SPPS), where they replace traditional amide bonds. This process often utilizes nitrobenzotriazolide derivatives as coupling agents .
  • Reactivity with Electrophiles: Thioamides exhibit unique reactivity patterns due to the sulfur atom, allowing them to participate in nucleophilic substitution reactions and act as ligands in coordination chemistry.

The synthesis of Boc-l-valine thioamide typically involves several key steps:

  • Protection of Valine: The amino group of l-valine is protected using a Boc group.
  • Formation of Thioamide: The protected amino acid can then be reacted with a sulfur source (e.g., elemental sulfur or sodium sulfide) under specific conditions to form the thioamide bond.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to obtain high-purity Boc-l-valine thioamide.

Recent advancements have introduced more efficient methods for synthesizing thioamides, such as direct reactions involving nitroalkanes and amines under mild conditions .

Boc-l-valine thioamide finds applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides that require enhanced stability and bioactivity.
  • Drug Development: Due to its improved properties over traditional amides, it is explored in developing new therapeutics for various diseases.
  • Biochemical Research: Researchers utilize Boc-l-valine thioamide in studies aimed at understanding protein folding and stability.

Studies involving Boc-l-valine thioamide often focus on its interactions with biological macromolecules:

  • Protein Binding Studies: Investigations into how Boc-l-valine thioamide interacts with proteins can reveal insights into its potential therapeutic uses.
  • Enzymatic Activity Assays: Assessing how enzymes interact with peptides containing thioamides compared to standard amides can help elucidate their biochemical pathways and stability profiles .

Boc-l-valine thioamide's uniqueness lies in its structural modifications compared to other similar compounds. Below is a comparison with related compounds:

CompoundStructure TypeKey Features
Boc-l-valineAmino Acid DerivativeContains a thioamide bond; enhanced stability
N-acetyl-L-valineAmino Acid DerivativeStandard amide bond; less stable than thioamides
Boc-L-leucineAmino Acid DerivativeSimilar protective group; lacks the unique sulfur
N-Boc-L-thioleucineThioamide DerivativeContains a sulfur atom; similar reactivity patterns
N-Boc-L-isoleucineAmino Acid DerivativeSimilar structure; lacks the bioisosteric benefits

Boc-l-valine thioamide stands out due to its incorporation of the thioamide functional group, providing distinct advantages in terms of chemical stability and biological activity compared to other amino acid derivatives and standard amides.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

232.12454906 g/mol

Monoisotopic Mass

232.12454906 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-20

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